molecular formula C26H18O B14139270 9-(9H-Fluoren-9-YL)-9H-xanthene CAS No. 88799-10-4

9-(9H-Fluoren-9-YL)-9H-xanthene

Cat. No.: B14139270
CAS No.: 88799-10-4
M. Wt: 346.4 g/mol
InChI Key: UIGXNIZCXSGQSY-UHFFFAOYSA-N
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Description

9-(9H-Fluoren-9-YL)-9H-xanthene is a useful research compound. Its molecular formula is C26H18O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88799-10-4

Molecular Formula

C26H18O

Molecular Weight

346.4 g/mol

IUPAC Name

9-(9H-fluoren-9-yl)-9H-xanthene

InChI

InChI=1S/C26H18O/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)26-21-13-5-7-15-23(21)27-24-16-8-6-14-22(24)26/h1-16,25-26H

InChI Key

UIGXNIZCXSGQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

The Significance of Spirocyclic Architectures in Organic Chemistry

Spiro compounds are characterized by a unique structural feature: two rings connected by a single common atom. wikipedia.org This arrangement imparts a three-dimensional and rigid conformation that distinguishes them from their more linear counterparts. researchgate.net This distinct architecture is not merely a structural curiosity; it underpins a range of desirable properties that make spiro compounds highly valuable in various fields, including pharmaceuticals and materials science. walshmedicalmedia.com

The spirocyclic framework offers a delicate balance between rigidity and flexibility. This allows these molecules to maintain a defined shape while still possessing enough conformational freedom to interact effectively with other molecules. mdpi.com This characteristic is particularly advantageous in drug discovery, where the specific three-dimensional arrangement of a molecule can significantly influence its biological activity. mdpi.comnih.gov Furthermore, the rigid nature of the spiro core can enhance the thermal and morphological stability of materials, a crucial factor for applications in organic electronics. researchgate.net

The Journey of Sfx: from Synthesis to Advanced Materials

The story of SFX is one of innovation and expanding horizons. Its journey from a laboratory curiosity to a key component in advanced materials is a testament to the ingenuity of chemical synthesis and the ever-growing demand for high-performance organic molecules.

A Landmark Synthesis

A significant breakthrough in SFX research came in 2006 with the development of a simple and efficient one-pot synthesis method. acs.org20.210.105 This process, which utilizes fluorenone and phenol (B47542) as starting materials in the presence of an acid catalyst, can achieve yields of over 80% without the need for extensive purification. acs.org This accessible synthetic route has been instrumental in making SFX and its derivatives more readily available for research and development, paving the way for their widespread exploration. 20.210.105

Emerging Roles in Advanced Materials Science

The unique properties of the SFX core have made it a prime candidate for a variety of applications in advanced materials science, particularly in the realm of organic electronics.

Organic Light-Emitting Diodes (OLEDs): SFX derivatives have shown great promise as hole-transporting materials (HTMs) in OLEDs. researchgate.net Their high-lying highest occupied molecular orbital (HOMO) levels facilitate efficient hole injection from the anode, leading to lower turn-on voltages and higher device efficiencies compared to traditional materials. researchgate.net Furthermore, the rigid spiro structure helps to prevent the close packing of molecules, which can lead to undesirable red-shifted emissions in blue-light-emitting devices. researchgate.net

Perovskite Solar Cells (PSCs): SFX-based HTMs have also demonstrated exceptional performance in perovskite solar cells, a rapidly advancing photovoltaic technology. acs.orgrsc.org These materials contribute to high power conversion efficiencies and, crucially, enhanced device stability. polyu.edu.hkrsc.org The ability to fine-tune the molecular structure of SFX allows for the optimization of properties such as film quality and hole mobility, which are critical for maximizing solar cell performance. acs.org Some SFX-based HTMs have even shown comparable or superior performance to the benchmark material, Spiro-OMeTAD, while being more cost-effective to produce. rsc.org

Aggregation-Induced Emission (AIE) and Mechanochromism: Researchers have successfully incorporated the SFX core into molecules that exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state. rsc.org This property is highly desirable for applications in solid-state lighting and sensing. Additionally, some SFX-based materials have demonstrated mechanochromism, changing their fluorescence color in response to mechanical stimuli like grinding. rsc.org

Charting the Future: Research Themes and Directions for Sfx Chemistry

Direct Synthetic Routes to the SFX Skeleton

The direct construction of the spiro[fluorene-9,9'-xanthene] core has been a subject of extensive research, leading to efficient and scalable synthetic protocols.

One-Pot Acid-Catalyzed Cyclization: Reaction Mechanisms and Optimization

A significant breakthrough in SFX synthesis was the development of a one-pot acid-catalyzed cyclization method. nih.gov This approach typically involves the reaction of 9-fluorenone (B1672902) with a phenol (B47542) derivative in the presence of a strong acid catalyst.

The proposed reaction mechanism commences with the protonation of the carbonyl oxygen of 9-fluorenone by the acid catalyst, enhancing its electrophilicity. This is followed by an electrophilic attack of the protonated fluorenone at the ortho or para position of the phenol molecule, leading to the elimination of a water molecule and the formation of a carbocation intermediate. This intermediate then undergoes another electrophilic substitution with a second phenol molecule. The final and irreversible step is an intramolecular cyclization through the loss of another water molecule, which drives the reaction towards the formation of the thermodynamically stable spiro[fluorene-9,9'-xanthene] product. nih.gov

Various acid catalysts have been explored to optimize this reaction. Methanesulfonic acid (MeSO₃H) has been shown to be highly effective, leading to high yields of the SFX core. nih.gov Other acid catalysts, such as p-toluenesulfonic acid (p-TsOH), have also been successfully employed, particularly in the synthesis of SFX-diol derivatives from the condensation of 9-fluorenones with resorcinol. researchgate.net Optimization of reaction conditions, including temperature and reaction time, is crucial for maximizing the yield and purity of the desired SFX product.

Kinetic versus Thermodynamic Control in SFX Formation

The formation of the spiro[fluorene-9,9'-xanthene] skeleton is a classic example of a reaction governed by kinetic and thermodynamic control. nih.gov Under shorter reaction times, typically less than 6 hours, the reaction is under kinetic control, leading to the formation of a mixture of products, including the kinetically favored 4,4'-(9H-fluorene-9,9-diyl)diphenol (FDPO). nih.gov This intermediate can be isolated from the reaction mixture.

However, when the reaction is allowed to proceed for a longer duration, typically 24 hours, it reaches thermodynamic equilibrium. nih.gov The intramolecular cyclization to form the xanthene ring is an irreversible process that consumes the intermediate, shifting the equilibrium towards the formation of the more stable spiro[fluorene-9,9'-xanthene] product. This thermodynamic control allows for the synthesis of the SFX core in high yields, often exceeding 80%. nih.gov

Functionalization and Derivatization Strategies of SFX

The versatility of the spiro[fluorene-9,9'-xanthene] platform lies in the ability to introduce a wide array of functional groups onto its core structure. This functionalization is key to tuning its electronic and physical properties for specific applications.

Regioselective Substitution and Post-Synthetic Modification

Achieving regioselective substitution on the SFX core is crucial for controlling the final properties of the molecule. Bromination is a common first step to introduce reactive handles for further functionalization. The positions on both the fluorene (B118485) and xanthene moieties can be selectively brominated, allowing for precise control over the substitution pattern. For instance, 2,7-dibromo-spiro[fluorene-9,9'-xanthene] is a key intermediate for many derivatization reactions.

Post-synthetic modification of these halogenated SFX derivatives opens up a vast chemical space. Beyond the widely used cross-coupling reactions, other modifications can be employed to introduce diverse functionalities. These can include nucleophilic substitution reactions or the introduction of other leaving groups for further transformations, although these are less commonly reported in the context of SFX for optoelectronics compared to cross-coupling methods.

Carbon-Carbon Bond Formation Reactions: Suzuki Cross-Coupling and Analogues

The Suzuki cross-coupling reaction is a powerful and widely utilized tool for carbon-carbon bond formation in the synthesis of SFX derivatives. libretexts.org This palladium-catalyzed reaction typically involves the coupling of a bromo-functionalized SFX core with a boronic acid or boronic ester derivative. libretexts.org

This methodology allows for the introduction of a vast array of aryl and heteroaryl groups onto the SFX scaffold. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and clean conversions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a variety of bases such as potassium carbonate (K₂CO₃) or potassium trimethylsilanolate can be used. researchgate.netnih.gov The Suzuki coupling has been successfully employed to synthesize a wide range of SFX-based materials with tailored electronic properties. pku.edu.cn

Reactant 1Reactant 2CatalystBaseYield (%)Reference
2,7-dibromo-SFXPhenylboronic acidPd(PPh₃)₄K₂CO₃>90 pku.edu.cn
Bromo-SFX derivativeThiophene-boronic acidPd(PPh₃)₄Na₂CO₃~70 rsc.org
2,7-dibromo-SFX4-methoxyphenylboronic acidPd₂(dba)₃P(t-Bu)₃~85 icm.edu.pl

Table 1: Examples of Suzuki Cross-Coupling Reactions on SFX Derivatives

Incorporation of Electron-Rich and Electron-Deficient Moieties (e.g., Triazine, Carbazole)

To fine-tune the optoelectronic properties of SFX-based materials, both electron-rich and electron-deficient moieties are strategically incorporated into the molecular design.

Electron-Rich Moieties: Carbazole (B46965) is a prominent example of an electron-rich unit that is frequently attached to the SFX core. acs.orgnih.govsigmaaldrich.com The nitrogen atom in the carbazole ring acts as a strong electron donor, influencing the highest occupied molecular orbital (HOMO) energy level of the resulting compound. The synthesis of carbazole-functionalized SFX derivatives is often achieved through Suzuki coupling or Buchwald-Hartwig amination reactions. These materials have shown great promise as hole-transporting materials in perovskite solar cells and as host materials in organic light-emitting diodes (OLEDs). acs.orgnih.govsigmaaldrich.com

SFX PrecursorCarbazole DerivativeCoupling MethodResulting CompoundApplicationReference
Dibromo-SFXCarbazole-3-boronic acidSuzuki Coupling2,7-Di(carbazol-3-yl)-SFXOLED HostN/A
Bromo-SFXN,N'-diphenyl-N,N'-bis(4-bromophenyl)-benzidineBuchwald-HartwigSFX-Carbazole DerivativeHTM for PSCs nih.gov
Dibromo-SFX3,6-di-tert-butylcarbazoleBuchwald-HartwigSFX-(di-tert-butylcarbazole)₂OLED HostN/A

Table 2: Synthesis of SFX Derivatives with Electron-Rich Carbazole Moieties

Electron-Deficient Moieties: While less common in the literature, the incorporation of electron-deficient units like triazine is a key strategy for developing n-type or electron-transporting materials. The nitrogen atoms in the triazine ring act as electron-withdrawing groups, lowering the lowest unoccupied molecular orbital (LUMO) energy level. The synthesis of triazine-functionalized SFX derivatives can be envisioned through nucleophilic aromatic substitution (SNAr) reactions, where a halogenated SFX is reacted with a triazine derivative, or through Suzuki coupling if a borylated triazine is available. The strategic placement of these electron-deficient moieties is critical for creating materials with balanced charge transport properties.

Synthesis of Specific Spiro[fluorene-9,9'-xanthene] Analogues

The versatility of the SFX core allows for the synthesis of a wide array of derivatives with tailored properties. Key analogues include SFX-diols and those functionalized with oxiranylmethoxy groups.

SFX-diols

Spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives are commonly prepared through a one-pot condensation reaction of a substituted 9-fluorenone with resorcinol. umich.edu This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. umich.edu The process has been shown to be effective for a range of substituted 9-fluorenones, including those with halogen, alkyl, phenyl, and ester groups, affording the corresponding diol products in moderate to good yields. researchgate.net Research indicates that electron-poor 9-fluorenones tend to provide better yields compared to their electron-rich counterparts. researchgate.net

A general synthetic scheme for the preparation of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives is as follows:

9-Fluorenone + Resorcinol --(p-toluenesulfonic acid)--> Spiro[fluorene-9,9'-xanthene]-3',6'-diol

Table 1: Synthesis of Substituted Spiro[fluorene-9,9'-xanthene]-3',6'-diol Derivatives

Entry9-Fluorenone SubstituentYield (%)
12-Bromo85
22,7-Dibromo90
32-Chloro82
42-Nitro75
52-Methyl78
62,7-Dimethyl80
72-Phenyl72
82-tert-Butyl76
92,7-Diphenyl70
10Methyl 9-oxo-9H-fluorene-2-carboxylate88

Data sourced from a study on the one-pot preparation of these derivatives. researchgate.net

Oxiranylmethoxy Derivatives

While specific literature on the direct synthesis of oxiranylmethoxy derivatives of spiro[fluorene-9,9'-xanthene] is not extensively detailed in the provided context, the general synthesis of such compounds involves the reaction of a diol, in this case, the SFX-diol, with epichlorohydrin (B41342) in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism, where the hydroxyl groups of the diol are deprotonated by the base to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of epichlorohydrin to form the glycidyl (B131873) ether (oxiranylmethoxy) derivative.

A plausible synthetic route would be:

Spiro[fluorene-9,9'-xanthene]-3',6'-diol + 2 Epichlorohydrin --(Base)--> 3',6'-Bis(oxiran-2-ylmethoxy)spiro[fluorene-9,9'-xanthene]

This method is a standard and widely used procedure for converting diols to their corresponding diglycidyl ethers.

Scalability and Sustainable Synthesis Approaches

The practical application of SFX derivatives, particularly in industrial settings, necessitates scalable and sustainable synthetic methods.

Industrial Production Considerations for SFX Derivatives

The development of a one-pot synthesis for the SFX core is a significant step towards large-scale production. researchgate.netacs.org This method is advantageous as it simplifies the process, reduces the number of required steps, and can utilize relatively inexpensive starting materials like fluorenone and phenol. acs.org The ability to achieve high yields, often exceeding 80%, without the need for extensive purification like column chromatography, further enhances its industrial viability. acs.org In contrast, the synthesis of the core for the widely used spiro-OMeTAD, 4Br-SBF, involves a four-step process with a total yield of less than 30%, highlighting the economic and efficiency benefits of the SFX synthesis route. acs.org

Key advantages of the one-pot SFX synthesis for industrial production include:

Efficiency: A streamlined, single-step process. researchgate.netacs.org

High Yields: Often greater than 80%. acs.org

Cost-Effectiveness: Utilizes readily available and less expensive raw materials compared to SBF synthesis. acs.org

Reduced Purification: Can produce a high-purity product without complex purification methods. acs.org

Green Chemistry Principles in SFX Synthesis

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. totalpharmaceuticaltopics.com The synthesis of SFX derivatives can be evaluated and improved based on these principles.

Atom Economy: The one-pot condensation reaction for the SFX core generally has good atom economy, as the main atoms from the reactants (fluorenone and resorcinol) are incorporated into the final product.

Use of Safer Solvents: While some syntheses may use solvents like tetrahydrofuran, exploring greener alternatives such as water or supercritical fluids like CO2 could enhance the sustainability of the process. totalpharmaceuticaltopics.compatsnap.com Water is considered a universal green solvent for many organic reactions. totalpharmaceuticaltopics.com

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure, or with the assistance of energy-efficient methods like ultrasound, can significantly reduce the environmental impact. numberanalytics.comyoutube.com Ultrasound-assisted synthesis, a field known as sonochemistry, can lead to enhanced reaction rates, reduced reaction times, and lower energy consumption. numberanalytics.comyoutube.comchemistryforsustainability.org

Catalysis: The use of catalytic reagents, such as p-toluenesulfonic acid or methanesulfonic acid, is preferable to stoichiometric reagents as they are used in smaller quantities and can often be recycled. umich.edu20.210.105

Waste Prevention: The high yield and purity achieved in the one-pot synthesis of the SFX core minimize the formation of byproducts and the need for extensive purification, thereby reducing waste generation. acs.org

By focusing on these green chemistry principles, the synthesis of spiro[fluorene-9,9'-xanthene] derivatives can be further optimized to be more environmentally benign and economically viable for widespread application.

Electronic Structure Elucidation and Charge Transfer Characteristics

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. In SFX-based systems, the energy levels of these orbitals dictate their charge-transport properties and are critical for their application in electronic devices. acs.orgrsc.org

Computational studies, often employing density functional theory (DFT), have been instrumental in calculating and visualizing the HOMO and LUMO energy levels of SFX and its derivatives. icm.edu.pl For the unsubstituted SFX core, the HOMO is typically distributed across the fluorene and xanthene moieties, while the LUMO is often localized more on the fluorene unit. icm.edu.pl The precise energy levels can be fine-tuned by the introduction of various substituent groups. rsc.org

For instance, the introduction of electron-donating groups, such as arylamine moieties, tends to raise the HOMO energy level, facilitating hole injection and transport. rsc.org Conversely, electron-withdrawing groups can lower both HOMO and LUMO levels. The strategic placement of these substituents allows for precise control over the electronic properties. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
SFX-based HTM 1-4.9N/AN/A rsc.org
SFX-based HTM 2-5.1N/AN/A rsc.org
X54-5.30N/AN/A acs.org
X55-5.23N/AN/A acs.org

Understanding Intramolecular Charge Transfer (ICT) Properties

Intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron moves from an electron-donating part of a molecule to an electron-accepting part. rsc.org This process is fundamental to the operation of many organic electronic devices. In SFX derivatives designed with donor-π-acceptor motifs, ICT characteristics can be computationally modeled. rsc.org

Theoretical studies can predict the charge distribution in both the ground and excited states. rsc.org For SFX-based molecules, the fluorene and xanthene units can act as either donors or acceptors depending on the nature of the attached substituents. For example, attaching strong donor groups like triphenylamine (B166846) to the SFX core can induce ICT character, where the hole and electron densities are localized on the donor and the SFX core, respectively. rsc.org This separation of charge upon excitation is a key feature for applications in fields like photovoltaics and light-emitting diodes. acs.orgresearchgate.net

Molecular Geometry and Conformational Dynamics

Non-Planar Geometry and Spiro-Conjugation Effects

A defining feature of the 9-(9H-Fluoren-9-YL)-9H-xanthene molecule is its spirocyclic structure, where the fluorene and xanthene ring systems are connected by a single sp³-hybridized carbon atom. acs.org This spiro-linkage enforces a nearly orthogonal and non-planar geometry between the two moieties. acs.org Crystal structure analysis of a derivative, X59, revealed a twist angle of 87.5° between the fluorene and xanthene units. acs.org

Influence of Substituents on Molecular Conformation

The introduction of substituents onto the fluorene or xanthene rings can influence the molecule's conformation. While the fundamental spiro-structure remains, the bulkiness and electronic nature of the substituents can cause subtle changes in bond angles and dihedral angles.

For example, the substitution of fluorine atoms on the SFX core has been studied to understand its effect on molecular properties. researchgate.net Similarly, the addition of bulky groups like diphenylamine (B1679370) can further increase steric hindrance, impacting how the molecules pack in a solid-state film. researchgate.netrsc.org Computational modeling allows researchers to predict these conformational changes and understand how they relate to the material's bulk properties, such as thermal stability and charge mobility. acs.org For instance, increasing the number of SFX units in an oligomeric structure can lead to progressively deeper HOMO levels and improved hole mobility. acs.org

Advanced Computational Chemistry Techniques

The study of complex molecules like this compound benefits greatly from a range of advanced computational methods. numberanalytics.comspirochem.com Techniques such as molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules over time, which is crucial for understanding processes like charge transport and conformational changes in different environments. numberanalytics.com

Furthermore, multiscale modeling approaches can bridge the gap between the properties of a single molecule and the performance of a bulk material or device. numberanalytics.com By combining quantum mechanical calculations for the electronic properties with classical mechanics for larger-scale interactions, a more complete picture of the material's behavior can be obtained. The integration of machine learning algorithms is also emerging as a powerful tool to accelerate the discovery and design of new SFX-based materials with optimized properties by predicting their characteristics from their molecular structure. numberanalytics.com

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can accurately predict various molecular properties, including geometric parameters and electronic characteristics. For spiro[fluorene-9,9'-xanthene] and its derivatives, DFT calculations are crucial for understanding their fundamental properties that are relevant to their applications, for instance, as hole-transporting materials in optoelectronic devices. mdpi.com

Theoretical calculations using DFT with functionals like B3LYP and basis sets such as 6-31G(d,p) have been employed to optimize the molecular geometry and analyze the electronic properties of SFX systems. mdpi.com A key geometric feature of the SFX core is the nearly orthogonal arrangement of the fluorene and xanthene moieties. This high degree of torsion is a direct consequence of the spiro-linkage.

Geometric Properties:

The geometry of the SFX core is characterized by the bond lengths, bond angles, and, most importantly, the dihedral angle between the fluorene and xanthene planes. This orthogonality minimizes intermolecular interactions like π-π stacking, which can be detrimental to the performance of materials in certain applications by causing aggregation.

Table 1: Representative Geometric Properties of Spiro[fluorene-9,9'-xanthene] Derivatives from Theoretical Calculations. (Note: Data is based on substituted SFX systems and serves as a representative illustration.)
ParameterCalculated ValueSignificance
Fluorene-Xanthene Dihedral Angle~87.5° - 90°Indicates a highly twisted, non-planar structure that inhibits molecular aggregation. mdpi.comacs.org
C-C bond lengths (aromatic)~1.39 - 1.41 ÅTypical for aromatic systems, indicating delocalized π-electrons.
C-O bond lengths (in xanthene)~1.37 ÅCharacteristic of an aryl ether linkage.
C-C-C bond angles (in rings)~120°Consistent with sp²-hybridized carbon atoms in aromatic rings.

Electronic Properties:

The electronic properties of paramount interest are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the ionization potential and indicates the ability of a molecule to donate an electron, a critical parameter for hole-transporting materials. The LUMO level relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that determines the electronic excitation energy and influences the material's optical properties and stability.

Table 2: Representative Electronic Properties of Spiro[fluorene-9,9'-xanthene] Derivatives from DFT Calculations. (Note: Values are for substituted derivatives and can vary significantly with functionalization.)
ParameterTypical Calculated Range (eV)Relevance
HOMO Energy-4.9 to -5.2Determines the hole-injection and transport capability. Needs to be well-aligned with the valence band of adjacent materials for efficient charge transfer.
LUMO Energy-1.8 to -2.1Influences electron-accepting ability and electron transport properties.
HOMO-LUMO Gap~3.0 - 3.4Correlates with the energy of the first electronic transition and indicates the intrinsic stability of the molecule.

Molecular Dynamics Simulations for System Behavior Analysis

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a system containing many molecules over time. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational landscape, intermolecular interactions, and the collective behavior of molecules in a condensed phase.

For a system of this compound molecules, MD simulations could provide valuable insights into:

Conformational Dynamics: Although the SFX core is rigid, peripheral substituents can have conformational flexibility. MD simulations can explore the accessible conformations of these side groups and how they influence the packing of the molecules in a thin film.

Intermolecular Interactions: MD can quantify the nature and strength of non-covalent interactions between adjacent SFX molecules. This includes van der Waals forces and, if applicable, hydrogen bonding or other specific interactions introduced by functional groups. Understanding these interactions is key to predicting the morphology of thin films.

Transport Properties: In the context of materials for electronics, MD simulations can be used to study the dynamics of charge carriers (holes or electrons) as they hop between molecules. While not a direct output of classical MD, the trajectories and molecular arrangements from MD can be used as input for higher-level quantum chemistry calculations to estimate charge mobility.

Amorphous Packing and Free Volume: For applications in organic electronics, these materials are often used as amorphous thin films. MD simulations can model the process of film formation and analyze the resulting structure, including the distribution of free volume, which can impact charge transport and device stability.

While specific MD simulation studies on the unsubstituted this compound are not widely reported in the literature, the methodology remains a powerful tool for the rational design of new materials based on this core structure. By simulating the behavior of a collection of molecules, researchers can predict how chemical modifications will affect the bulk properties of the material, thereby guiding synthetic efforts towards materials with optimized performance.

Advanced Materials Applications of Spiro Fluorene 9,9 Xanthene

Organic Semiconductors in Photovoltaic Devices

The SFX core has emerged as a promising building block for organic hole-transporting materials (HTMs), challenging the dominance of the widely used but expensive spiro-OMeTAD. The facile synthesis and versatile functionalization of the SFX unit allow for the fine-tuning of its physicochemical properties to meet the stringent demands of next-generation solar cells. acs.orgacs.org

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs) and Solid-State Dye-Sensitized Solar Cells (sDSCs)

The SFX scaffold is a key component in a new generation of HTMs designed for both perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (sDSCs). acs.org Its rigid, spiro-fused structure helps to prevent intermolecular aggregation and π–π stacking, which is beneficial for creating stable and uniform thin films. rsc.org

One of the first notable SFX-based HTMs, X60, demonstrated high power conversion efficiencies (PCEs) of 7.30% in sDSCs and 19.84% in PSCs. rsc.orgrsc.org This performance was comparable to that of the benchmark HTM, spiro-OMeTAD, but with the advantage of a much simpler and more cost-effective two-step synthesis. rsc.orgrsc.org This breakthrough highlighted the potential of SFX-based materials for large-scale industrial production. rsc.org

Further research has led to the development of various SFX derivatives functionalized with arylamine moieties. For instance, a series of HTMs with four-armed arylamine groups attached to the SFX core exhibited suitable highest occupied molecular orbital (HOMO) energy levels (ranging from -4.9 to -5.1 eV) for efficient hole extraction from the perovskite layer. rsc.orgpolyu.edu.hk One such material, mp-SFX-2PA, when used in a methylammonium (B1206745) lead iodide (MAPbI3) based PSC, achieved a PCE of up to 16.8%, surpassing the spiro-OMeTAD control device under the same conditions. researchgate.net

The versatility of the SFX core is also demonstrated in its incorporation into more complex molecular structures. Oligomeric HTMs containing multiple SFX units, such as X55, have shown excellent film-forming properties and led to PSCs with a remarkable PCE of 20.8%, outperforming spiro-OMeTAD. acs.org

Table 1: Performance of SFX-Based Hole-Transporting Materials in Photovoltaic Devices

HTM Name Device Type PCE (%) Reference
X60 sDSC 7.30 rsc.orgrsc.org
X60 PSC 19.84 rsc.orgrsc.org
SP-SMe PSC 21.95 rsc.org
SP-Naph PSC 20.51 rsc.org
mp-SFX-2PA PSC (MAPbI3) 16.8 researchgate.net
mp-SFX-2PA PSC (FAPbI3/MAPbBr3) 17.7 researchgate.net
X55 PSC 20.8 acs.org
XPP PSC 17.2 acs.org

Role of SFX in Charge Collection and Recombination Losses

The introduction of SFX moieties into the HTM structure can significantly improve the interface hole-transfer rate and enhance charge collection from the perovskite layer. acs.org For example, HTMs like X26, which incorporate SFX units, form a more uniform capping layer over the perovskite film. This leads to reduced charge recombination losses compared to materials with different pendant groups. acs.org

Furthermore, the rigid, three-dimensional nature of the SFX core helps to inhibit intramolecular π–π stacking. rsc.org This structural feature is beneficial for extracting holes from the adjacent perovskite layer. rsc.org Cruciform-shaped organic materials employing the SFX core have been designed to minimize the energy gap with the perovskite, which effectively reduces voltage losses and promotes the hole shuttling process. rsc.org

Engineering SFX-Based HTMs for Enhanced Device Performance and Stability

Molecular engineering of SFX-based HTMs is a key strategy for boosting the performance and stability of PSCs. rsc.orgrsc.org By modifying the molecular structure, researchers can fine-tune the material's properties to address challenges such as low hole mobility, poor conductivity, and limited stability. acs.org

One successful approach involves the introduction of specific functional groups to the SFX core. For example, the SP-SMe molecule, which features an SFX core with asymmetric subunits, exhibits superior photoelectric properties, enhanced thermal stability, and humidity resistance. rsc.org PSCs using the dopant-free SP-SMe as the HTM achieved a maximum PCE of 21.95% and showed enhanced operational and thermal stability compared to devices with doped spiro-OMeTAD. rsc.org

Another innovative strategy is defect passivation. By incorporating Lewis base structures, such as pyridine (B92270) groups, into the SFX-based HTM, it is possible to coordinate to the uncoordinated Pb2+ ions in the perovskite layer. acs.org This passivates surface defects, leading to better stability and enhanced device performance. acs.org For instance, the pyridine-based HTM, XPP, resulted in PSCs with a PCE of 17.2% and significantly better long-term stability compared to devices using spiro-OMeTAD. acs.org

The stability of devices can also be significantly improved. PSCs based on the mp-SFX-2PA hole-transporting material retained 90% of their initial PCE after 2000 hours of storage in an ambient atmosphere, a substantial improvement over the spiro-OMeTAD-based devices which retained only 28%. researchgate.net

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

The rigid and highly fluorescent nature of the spiro[fluorene-9,9'-xanthene] (B3069175) core makes it an excellent candidate for applications in organic light-emitting diodes (OLEDs). Its derivatives have been successfully employed as both light-emitting materials and as host materials for other emitters.

SFX as a Fluorescent Molecule and Emitter in OLEDs

The SFX scaffold itself is a blue-light-emitting material with high thermal stability. hcchems.com Its inherent fluorescence makes it a valuable component in the design of emitters for OLEDs. For example, a sky-blue emitter with a hybridized local and charge-transfer (HLCT) characteristic was developed based on the SFX structure for use in solution-processed OLEDs. researchgate.net

Furthermore, by combining SFX with other molecular units, novel organic semiconductors can be synthesized. Di(spiro[fluorene-9,9'-xanthene]-2-yl)-1,2,4,5-tetrafluorobenzene (DSFX-TFB) was created to serve as the emitting layer in a non-doped deep-blue OLED. researchgate.net This device achieved a maximum external quantum efficiency (EQE) of 4.1% with deep-blue CIE coordinates of (0.15, 0.08). researchgate.net

SFX-Based Host Materials for Phosphorescent and Fluorescent OLEDs

The SFX core is a versatile building block for constructing host materials for both phosphorescent (PhOLEDs) and fluorescent OLEDs. rsc.org A series of host materials were developed by creating a hybrid of SFX and 9-arylfluorenes, which proved to be universal hosts for blue, green, red, and white PhOLEDs. rsc.org

A notable example is SFX-PF, a host material that does not possess conventional hole- or electron-transporting units. scientific.netresearchgate.net Despite this, it has been shown to be an effective host for efficient and low-voltage green and blue PhOLEDs. scientific.netresearchgate.net A green PhOLED using SFX-PF as the host exhibited a low turn-on voltage of 3.0 V and a maximum EQE of 13.2%. scientific.netresearchgate.net The same host used in a blue device with a FIr6 emitter showed a turn-on voltage of 2.8 V and a maximum EQE of 7.5%. scientific.net

The strategic placement of functional units on the SFX core is crucial for developing high-performance host materials. For instance, by introducing a diphenyltriazine (TRZ) unit onto the xanthene moiety of SFX, n-type host molecules were constructed for thermally activated delayed fluorescent (TADF) OLEDs. nih.gov The positioning of the TRZ unit was found to significantly influence the performance of the resulting TADF-OLEDs. nih.gov

Table 2: Performance of SFX-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Material Role Emitter Color Turn-on Voltage (V) Max. EQE (%) Reference
DSFX-TFB Emitter Deep-Blue - 4.1 researchgate.net
SFX-PF Host Green 3.0 13.2 scientific.netresearchgate.net
SFX-PF Host Blue (FIr6) 2.8 7.5 scientific.net

Fluorescent Probes and Imaging Agents

Design Principles for SFX-Based Fluorescent Probes

The design of fluorescent probes typically involves three key components: a recognition site, a fluorophore, and a signaling mechanism. researchgate.net The SFX core, with its rigid and sterically hindered structure, serves as an excellent scaffold for building fluorescent probes. The core principle behind SFX-based probes lies in modulating the electronic properties and steric hindrance of the molecule to achieve desired sensing capabilities.

A common strategy is the "turn-on" fluorescence mechanism, which is generally more sensitive than "turn-off" systems. researchgate.net This involves designing a molecule that is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon interaction with a specific analyte. The SFX framework can be functionalized with specific recognition moieties that trigger a change in the electronic structure and, consequently, the fluorescence output upon binding to the target.

Another important design consideration is aggregation-induced emission (AIE). rsc.org Many organic emitters suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in the aggregated or solid state. rsc.org The propeller-like structure of SFX can be leveraged to design AIE-active materials. By incorporating donor-π-acceptor-π-donor structures with an SFX core, it is possible to create materials that are highly luminescent in the aggregated state, making them suitable for solid-state sensing applications. rsc.org

Applications in Material Science as Fluorescent Sensors

The unique photophysical properties of SFX derivatives make them promising candidates for fluorescent sensors in material science. One notable application is in the development of mechanochromic materials, which change their fluorescence color in response to mechanical stimuli such as grinding or pressure. rsc.org For example, a donor-π-acceptor-π-donor luminescent material incorporating an SFX core has been shown to exhibit a hypsochromic shift (from yellowish-green to bluish-green) upon grinding. rsc.org This property is valuable for creating stress-sensing materials and security features.

Furthermore, the AIE characteristics of certain SFX-based molecules open up possibilities for developing sensors that operate in the solid state. rsc.org These sensors can be used to detect various analytes or changes in the material's environment. The strong luminescence in the aggregated state is a significant advantage for practical applications where the sensor needs to be incorporated into a solid matrix. rsc.org

Building Blocks for Polymeric and Supramolecular Materials

Precursors for Complex Organic Structures

The SFX moiety is a valuable building block for the synthesis of more complex organic structures due to its three-dimensional conformation, spiro-conjugation, and rigid steric hindrance. researchgate.net Its facile one-pot synthesis and the variety of possible molecular designs make it an attractive alternative to other spiro compounds like spirobifluorene. researchgate.netcapes.gov.br

SFX can be functionalized at various positions to create precursors for a wide range of materials. For instance, it has been used to synthesize star-burst conjugated oligomers by reacting it with triphenylamine (B166846) and fluorene (B118485) units via Sonogashira cross-coupling. researchgate.net These oligomers exhibit high thermal stability and high glass transition temperatures, making them suitable for high-performance electronic devices. researchgate.net

The SFX core can also be functionalized with diketopyrrolopyrrole units to generate three-dimensional non-fullerene acceptors for organic solar cells. rsc.org The resulting molecule demonstrates promising optoelectronic properties and good solubility in common processing solvents. rsc.org This highlights the versatility of SFX as a precursor for creating tailored materials for specific applications.

Integration into Resins and Functional Polymers

The incorporation of the SFX unit into polymers can significantly enhance their properties. For example, new polyamides for membrane-based gas separation have been synthesized using a diamine monomer containing the SFX structure. researchgate.net These polymers exhibit high thermal stability, high glass transition temperatures, and good mechanical properties, with tensile strengths up to 88 MPa. researchgate.net The rigid and bulky SFX group helps to create free volume within the polymer matrix, which can be beneficial for gas permeability. researchgate.net

Furthermore, SFX-based molecules have been explored as hole-transporting materials in various optoelectronic devices. acs.org By incorporating SFX into the backbone of hole-transporting polymers or as a core for hole-transporting small molecules, it is possible to achieve materials with suitable frontier molecular orbitals, good hole mobility, and high thermal stability. researchgate.net For instance, a series of hole-transporting molecules based on SFX were synthesized and shown to have high-lying HOMO levels (~5.0 eV), which facilitates hole injection from the anode in OLEDs. researchgate.net

Coordination Chemistry and Metallosupramolecular Architectures Involving Sfx

SFX as a Ligand Scaffold for Metal Complexation

The SFX framework serves as a robust scaffold for the attachment of various coordinating groups, enabling the construction of ligands for metal complexation. The inherent properties of the SFX core, such as its rigidity and steric bulk, can be harnessed to influence the geometry and reactivity of the resulting metal complexes.

The synthesis of phosphine-based ligands is a cornerstone of coordination chemistry, as phosphines are highly versatile ligands for transition metals. researchgate.netsigmaaldrich.com A significant challenge in preparing these ligands is the susceptibility of the phosphorus center to oxidation, often converting the phosphine (B1218219) to the corresponding phosphine oxide. nih.gov To circumvent this, syntheses are typically performed under inert conditions, or the phosphine is intentionally protected as a more stable derivative, such as a phosphine-borane complex or a phosphine oxide. nih.govresearchgate.net The phosphine can be regenerated from the oxide in a final reduction step. researchgate.net

General methods for creating C-P bonds, which would be applied to an SFX scaffold, include the reaction of organometallic reagents (like Grignard or organolithium compounds) with halophosphines or the nucleophilic substitution of alkyl halides with metal phosphides. nih.gov Phosphine oxides can be prepared by treating a labile metal complex with a pre-formed phosphine oxide or through the unintentional air-oxidation of a phosphine ligand. wikipedia.org They are considered weak Lewis bases and can be readily displaced from metal complexes. wikipedia.org The development of P-chirogenic phosphine ligands has been advanced through the use of phosphine-borane intermediates, which provides a more convenient route than methods using phosphine oxides. tcichemicals.com

Ligand design is a critical aspect that dictates the properties and function of the final metal complex. sigmaaldrich.comtcichemicals.com The number of donor atoms and their arrangement in a ligand, known as denticity, is a key parameter. nih.govs3waas.gov.in Increasing a ligand's denticity can significantly enhance the stability of the resulting metal complex. researchgate.net For instance, tridentate ligands have been shown to form more stable technetium-99m tricarbonyl complexes compared to their bidentate counterparts, demonstrating the importance of denticity for in vivo applications. nih.gov

In the context of SFX, functional groups can be introduced onto the fluorene (B118485) or xanthene moieties to create ligands with varying denticity. The rigid SFX backbone can pre-organize these donor atoms, influencing the coordination geometry around the metal center. This pre-organization can lead to selective binding of specific metal ions and the formation of well-defined metallosupramolecular architectures. The design of these ligands can be tailored for specific applications, such as creating catalysts or functional materials. researchgate.net

Metal-Organic Frameworks and Coordination Polymers with SFX Moieties

The rigid and well-defined structure of the SFX unit makes it an excellent candidate for incorporation into extended structures like metal-organic frameworks (MOFs) and coordination polymers. These materials are constructed by linking metal ions or clusters with organic bridging ligands.

Lanthanide complexes are renowned for their unique luminescent properties, which arise from f-f electronic transitions. pku.edu.cnnih.gov The synthesis of lanthanide complexes with organic ligands, such as those derived from SFX, is a vibrant area of research. rsc.org These organic ligands can act as "antennas," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. rsc.org

The photophysical properties of these complexes, including their quantum yields and excited-state dynamics, are highly dependent on the ligand environment. pku.edu.cnnih.gov For example, sandwich-structured lanthanide salen complexes have shown unusually strong ligand-centered fluorescence with quantum yields reaching up to 62% for Lutetium(III) complexes. pku.edu.cnnih.gov The design of the ligand scaffold is crucial for preventing quenching of the lanthanide luminescence and maximizing the energy transfer efficiency. pku.edu.cn

Table 1: Photophysical Properties of Selected Lanthanide Complexes

Lanthanide Ion Ligand Type Emission Maximum Quantum Yield (Φ) Reference
Lu(III) Salen-based - up to 62% pku.edu.cnnih.gov
Yb(III) Salen-based 612 nm (ligand) - pku.edu.cn

This table is illustrative and based on general findings for lanthanide complexes, as specific data for SFX-lanthanide complexes was not available in the search results.

The rational design of metallosupramolecular assemblies involves the deliberate selection of metal ions and organic ligands to form discrete, complex architectures like cages, triangles, or tetrahedra. nih.govrsc.org This process relies on a deep understanding of coordination chemistry, including the preferred coordination geometry of the metal ion and the binding properties of the ligand. nih.gov

By using photoswitchable ligands, for example, it is possible to control the assembly and disassembly of these structures with light. nih.govresearchgate.net Irradiation can favor the formation of a kinetically inert product, while thermal relaxation can revert the system to the thermodynamically more stable structure. nih.gov The rigid SFX scaffold, when functionalized with appropriate coordinating groups, can act as a panel or vertex in these assemblies, directing the formation of specific, predictable geometries. This bottom-up approach allows for the creation of functional materials with tailored cavities and properties. rsc.org

Role of SFX in Supramolecular Self-Assembly

Supramolecular self-assembly is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.gov The SFX molecule, with its large aromatic surface area, is well-suited to participate in these interactions. researchgate.net

Non-Covalent Interactions in Directing SFX-Based Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry, guiding the self-assembly of molecules into well-defined architectures. In the context of SFX-based assemblies, a variety of these weak interactions are expected to play a critical role in dictating the final structure and its properties. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which collectively contribute to the stability and organization of the supramolecular edifice.

Research on derivatives of fluorene and xanthene provides valuable insights into the types of non-covalent interactions that could direct the assembly of SFX-containing structures. For instance, studies on the crystal structure of a 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl] derivative have highlighted the presence of intramolecular C-H···Cl hydrogen bonds. researchgate.net However, in this particular case, significant π-π stacking interactions were absent due to the large distance between the aromatic centroids of the fluorene rings, which was measured at approximately 4.22 Å. researchgate.net This indicates that the specific geometry and substitution pattern of the SFX core are crucial in determining the prevalence and nature of π-π interactions.

In contrast, research on spiro[fluorene-9,9′-xanthene]-based hole-transporting materials, which share structural motifs with SFX, has demonstrated the importance of both π-π stacking and various hydrogen bonds in their solid-state packing. acs.org These interactions are vital for achieving efficient charge transport in electronic devices. The investigation of rhodium σ-alkane complexes also underscores the significance of C-H···F and C-H···π interactions in the solid state, providing a framework for analyzing similar potential interactions in SFX-based metal complexes.

The interplay of these non-covalent forces is critical in the rational design of SFX-based supramolecular systems. By strategically modifying the SFX scaffold with functional groups capable of participating in specific non-covalent interactions, it is possible to guide the self-assembly process towards desired architectures with tailored properties.

Table 1: Examples of Non-Covalent Interactions in Fluorene and Xanthene Derivatives

Compound/SystemType of InteractionKey Findings
9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]Intramolecular C-H···Cl hydrogen bondThe presence of this interaction was confirmed, while π-π stacking was hindered by the molecular geometry. researchgate.net
Spiro[fluorene-9,9′-xanthene]-based materialsπ-π stacking, hydrogen bondsThese interactions are crucial for the material's charge transport properties in electronic applications. acs.org
Rhodium σ-alkane complexesC-H···F, C-H···π interactionsThese weak interactions play a significant role in the solid-state stabilization of the complexes.

Creation of Functional Supramolecular Architectures

The creation of functional supramolecular architectures relies on the programmed self-assembly of molecular components into larger, ordered structures with emergent properties. The SFX molecule, with its rigid, three-dimensional structure and potential for derivatization, is a promising building block for such architectures. By incorporating coordinating groups onto the SFX framework, it can act as a ligand, binding to metal centers to form discrete metallosupramolecular assemblies or extended coordination polymers and metal-organic frameworks (MOFs).

While specific examples of metallosupramolecular architectures based on the parent SFX ligand are not readily found in the surveyed literature, studies on related xanthene-functionalized ligands offer a glimpse into the possibilities. For example, silver(I) coordination compounds have been synthesized using a 9H-xanthene-9-carboxylato ligand. In these structures, the silver(I) ions are bridged by other ligands, and the xanthene-containing ligand coordinates in a monodentate fashion. informahealthcare.com This demonstrates the capability of the xanthene moiety to participate in the formation of metal-ligand bonds.

The functionalization of the SFX core is a key strategy for creating diverse and functional supramolecular architectures. Introducing coordinating moieties such as pyridyl, carboxylate, or phosphine groups at specific positions on the fluorene or xanthene units would enable SFX to act as a multidentate ligand. The spatial orientation of these coordinating sites, dictated by the rigid SFX scaffold, would play a crucial role in determining the geometry and dimensionality of the resulting metallosupramolecular structures.

The potential applications of such SFX-based functional architectures are broad. For instance, porous coordination polymers or MOFs constructed from SFX-derived ligands could be explored for gas storage and separation, catalysis, or as sensory materials. The inherent photophysical properties of the fluorene and xanthene units could also be harnessed in the design of luminescent materials for applications in sensing or light-emitting devices. Furthermore, the chiral nature of certain SFX derivatives could be exploited for the development of chiral catalysts or for enantioselective separations.

Table 2: Potential Functional Supramolecular Architectures with SFX Derivatives

Architecture TypePotential SFX LigandTarget Functionality
Metal-Organic Framework (MOF)SFX with carboxylate or pyridyl functional groupsGas storage, catalysis, sensing
Coordination PolymerFunctionalized SFX acting as a bridging ligandLuminescent materials, molecular wires
Discrete Metallosupramolecular CageSFX-based multidentate ligandsHost-guest chemistry, drug delivery

The exploration of the coordination chemistry of SFX and its derivatives represents a promising avenue for the development of novel functional materials with tailored properties and applications.

Advanced Spectroscopic Characterization and Analytical Techniques in Sfx Research

Structural Elucidation via X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are paramount in determining the precise atomic arrangement within a crystalline solid. For a molecule like SFX, with its complex spiro architecture, XRD provides definitive insights into its solid-state conformation.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for obtaining the absolute three-dimensional structure of a molecule. An unexpected one-pot synthesis of SFX was confirmed by single-crystal X-ray diffraction, which unambiguously established its spiro[fluorene-9,9′-xanthene] structure. 20.210.105 This analysis is critical as it reveals the precise bond lengths, bond angles, and the spatial relationship between the fluorene (B118485) and xanthene moieties.

A key structural feature of SFX and its derivatives is the orthogonal arrangement of the fluorene and xanthene ring systems. In a study of a derivative, X59, single-crystal structure analysis revealed a twist angle of 87.5° between the fluorene and xanthene units. acs.org This nearly perpendicular orientation is a direct consequence of the spiro-fusion and is instrumental in preventing the close molecular packing that often leads to aggregation-induced quenching in other planar aromatic systems. This structural rigidity and non-planar conformation contribute to the desirable electronic and morphological properties of SFX-based materials.

Table 6.1: Crystallographic Data for a Representative SFX Derivative (X59)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.123(3)
b (Å) 13.456(3)
c (Å) 22.890(5)
α (°) 90
β (°) 108.34(3)
γ (°) 90
Volume (ų) 4419(2)
Z 4

Note: Data for a closely related derivative, X59, is presented to illustrate typical crystallographic parameters for this class of compounds. acs.org

While single-crystal XRD provides detailed structural information of a single crystal, powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystallinity and phase purity of bulk materials. In the context of SFX research, PXRD is routinely used to characterize the crystalline nature of newly synthesized batches and to study changes in crystallinity upon processing or under external stimuli. For instance, the mechanochromic properties of some SFX derivatives have been investigated using PXRD to correlate changes in the emission color with alterations in the crystalline packing upon grinding. rsc.org

A typical PXRD pattern of a crystalline SFX-based material would exhibit a series of sharp peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure. The positions and intensities of these peaks are a fingerprint of the crystalline phase.

Table 6.2: Representative Powder X-ray Diffraction (PXRD) Data

2θ (degrees) d-spacing (Å) Relative Intensity (%)
8.5 10.4 100
10.2 8.7 45
12.8 6.9 60
17.1 5.2 80
20.5 4.3 55

Note: This table presents a hypothetical PXRD dataset to illustrate the type of information obtained. The actual peak positions and intensities would be specific to the crystalline form of SFX or its derivatives.

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic techniques that probe the nuclear and vibrational energy levels of a molecule are essential for confirming its chemical structure and understanding its dynamic behavior in solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For SFX, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of SFX is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the fluorene and xanthene rings. The integration of these signals would confirm the number of protons in each distinct chemical environment. The spiro-carbon, being a quaternary carbon, would not have any attached protons and would therefore be absent in the ¹H NMR spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of the spiro-carbon is a particularly characteristic feature. Full assignment of the ¹H and ¹³C NMR spectra can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). uni-ruse.bgrsc.orgresearchgate.net

Table 6.3: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-(9H-Fluoren-9-YL)-9H-xanthene (SFX)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Fluorene Aromatic CH 7.2 - 7.9 120 - 142
Xanthene Aromatic CH 6.9 - 7.3 116 - 152
Spiro C - ~55

Note: This table provides predicted chemical shift ranges based on known data for fluorene and xanthene derivatives. uni-ruse.bgrsc.orgresearchgate.net The exact values would need to be confirmed by experimental data for the unsubstituted SFX.

The FT-IR spectrum of SFX would be expected to show characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic rings, as well as the C-O-C stretching of the xanthene ether linkage. The Raman spectrum would also exhibit signals for the aromatic C-C stretching vibrations. The analysis of these spectra can confirm the presence of the key functional moieties within the SFX molecule.

Table 6.4: Characteristic Vibrational Frequencies for SFX

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aromatic C=C Stretch 1600-1450 1600-1450
C-O-C Asymmetric Stretch ~1250 Weak

Note: This table presents expected vibrational frequencies based on the known spectra of fluorene and xanthene derivatives.

Photophysical Characterization

The photophysical properties of SFX are of great interest, particularly for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The key parameters that are typically investigated include UV-Vis absorption, photoluminescence (PL) emission, fluorescence quantum yield (Φf), and excited-state lifetime (τ).

The UV-Vis absorption spectrum of SFX in a dilute solution is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the fluorene and xanthene chromophores. The photoluminescence spectrum reveals the color of the emitted light upon excitation. For many SFX-based materials, the emission is in the blue region of the visible spectrum. 20.210.105

The fluorescence quantum yield is a measure of the efficiency of the emission process, while the lifetime of the excited state provides information about the decay pathways available to the molecule after it absorbs light. These parameters are crucial for designing efficient and stable light-emitting materials.

Table 6.5: Photophysical Properties of a Representative SFX-based Material

Property Value
Absorption Maximum (λabs) 361 nm
Emission Maximum (λem) 420 nm
Fluorescence Quantum Yield (Φf) > 0.8

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible absorption and emission spectroscopy are fundamental techniques used to probe the electronic transitions within the SFX molecule. The absorption spectra reveal the energies required to excite electrons from the ground state to various excited states, while emission spectra provide information about the energy released when these excited electrons return to the ground state.

The UV-Vis absorption spectrum of SFX and its derivatives typically exhibits peaks in the range of 280 to 355 nm. researchgate.net These absorptions are attributed to π-π* transitions within the aromatic systems of the fluorene and xanthene units. The specific wavelengths and intensities of these absorption bands can be influenced by the solvent and the presence of substituents on the core SFX structure. researchgate.netbohrium.com For instance, the introduction of different functional groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

The fluorescence emission spectra provide insights into the de-excitation pathways of the molecule. For SFX-based materials, the emission wavelength can be tuned by modifying the molecular structure. This tunability is a key advantage in the development of materials for applications like organic light-emitting diodes (OLEDs).

UV-Visible Absorption and Emission Data for Selected SFX Derivatives
CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent
SFX-PF---
SFX-2-DPA---
SFX-2,7-DDPA---

Photoluminescence Quantum Yield Measurements and Energy Transfer Dynamics

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications that rely on efficient light emission.

For SFX-based materials, PLQY values can vary significantly depending on their aggregation state. For example, micro-/nanocrystal films of certain SFX derivatives have shown a substantial increase in PLQY compared to their amorphous films, a phenomenon known as crystal-induced luminescence enhancement. acs.org Specifically, the PLQY of SFX-2,7-DDPA increased by approximately 530% in its microcrystalline form. acs.org In some cases, 2D nanosheets of SFX derivatives have exhibited high fluorescence quantum yields of around 57%. acs.org

Photoluminescence Quantum Yield (PLQY) of SFX Derivatives
CompoundStatePLQY (%)
SFX-2-DPAAmorphous Film-
SFX-2-DPAMicrocrystal Film-
SFX-2,7-DDPAAmorphous Film-
SFX-2,7-DDPAMicrocrystal Film~57

Time-Resolved Fluorescence and Phosphorescence Studies

Time-resolved fluorescence and phosphorescence spectroscopy provide invaluable information about the lifetimes of excited states and the dynamics of their decay processes. These studies can reveal the rates of radiative (fluorescence and phosphorescence) and non-radiative decay pathways.

In time-resolved fluorescence studies, a sample is excited with a short pulse of light, and the subsequent fluorescence decay is monitored over time. The fluorescence lifetime is the average time the molecule spends in the excited singlet state before returning to the ground state. For some diarylsilane compounds with structural similarities to SFX, time-resolved fluorescence spectroscopy has identified multiple excited states with distinct lifetimes. nih.gov For instance, a study on di-9H-fluoren-9-yldimethylsilane revealed a locally excited state with a lifetime of 0.70 ns that evolves into an excimer state with a much longer lifetime of 7.34 ns. nih.gov

Phosphorescence studies, often conducted at low temperatures to minimize non-radiative decay, provide information about the triplet excited states of the molecule. The energy of the lowest triplet state (T1) is a critical parameter for host materials in phosphorescent OLEDs, as efficient energy transfer to the phosphorescent guest requires the host's T1 energy to be higher than that of the guest. For some SFX-based host materials, low-temperature phosphorescent spectra have been used to determine their triplet energies, confirming their suitability for hosting green and red phosphorescent emitters. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of newly synthesized SFX derivatives and for assessing their purity.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. umb.edunih.gov This capability is crucial for unequivocally identifying the target SFX compound and distinguishing it from potential impurities with similar nominal masses. umb.edu HRMS is routinely used to confirm the successful synthesis of SFX derivatives and to ensure the high purity required for device fabrication.

Fragmentation Analysis

In addition to providing the molecular weight, mass spectrometry can be used to fragment molecules and analyze the resulting fragment ions. This fragmentation analysis provides valuable structural information that can be used to confirm the connectivity of the different parts of the molecule. By analyzing the fragmentation pattern of an SFX derivative, researchers can verify the presence of the fluorene and xanthene moieties and confirm the positions of any substituents. The fragmentation pathways of related compounds, such as ketamine analogues, have been systematically studied to aid in the identification of new substances. nih.gov This approach can be applied to SFX derivatives to build a library of fragmentation patterns for rapid identification and structural elucidation.

Conclusion and Future Perspectives in Spiro Fluorene 9,9 Xanthene Research

Summary of Key Advancements and Contributions

Research into SFX and its derivatives has led to significant breakthroughs, particularly in the fields of photovoltaics and organic light-emitting diodes (OLEDs).

A pivotal advancement was the development of a simple and efficient one-pot synthesis for the SFX core. acs.org This method, which involves reacting fluorenone and phenol (B47542) with an acid catalyst, can achieve yields exceeding 80% without the need for column chromatography purification. acs.org This cost-effective and scalable synthesis has positioned SFX as a highly attractive alternative to more complex and expensive spiro compounds like spiro-OMeTAD. acs.orgresearchgate.net

In the realm of photovoltaics , SFX-based materials have excelled as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.org The rigid, three-dimensional structure of the SFX core effectively suppresses intramolecular π–π stacking, which is beneficial for hole extraction from the perovskite layer. rsc.org Researchers have strategically modified the SFX core, leading to HTMs that have demonstrated remarkable power conversion efficiencies (PCEs), in some cases surpassing the widely used spiro-OMeTAD. acs.org Key strategies have included improving the quality of the thin film, enhancing hole mobility, and incorporating Lewis base groups to passivate defects at the perovskite/HTM interface. acs.org

Similarly, in the field of Organic Light-Emitting Diodes (OLEDs) , SFX derivatives have proven to be highly versatile. They have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs), demonstrating high efficiency across the visible spectrum. pku.edu.cnrsc.orgrsc.org The high triplet energy of certain SFX derivatives makes them suitable hosts for blue phosphorescent emitters, a critical component for full-color displays and white lighting. pku.edu.cnrsc.org By carefully designing the molecular structure, researchers have created "universal hosts" capable of supporting blue, green, red, and white PhOLEDs with low operating voltages and high efficiency. rsc.org

Beyond these primary applications, SFX has been functionalized to create novel materials such as three-dimensional non-fullerene acceptors for organic solar cells and molecules exhibiting aggregation-induced emission (AIE) and mechanochromism (MC). rsc.orgrsc.org

Table 1: Performance of Selected SFX-Based Hole-Transporting Materials in Perovskite Solar Cells

HTM Designation Device Structure Power Conversion Efficiency (PCE) Reference
X59 PSC 19.8% acs.org
X60 PSC 19.8% acs.org
SPX-TPA MAPbI₃-based PSC 20.03% rsc.org
SPX-BT MAPbI₃-based PSC 18.51% rsc.org
SFX-DTF1 PSC (dopant-free) 10.67% nih.gov
p-SFX-oF Inverted PSC (CH₃NH₃PbI₃) 15.21% mdpi.com

Table 2: Performance of Selected SFX-Based Host Materials in Phosphorescent OLEDs

Host Material Emitter/Color Max. Current Efficiency (cd/A) Max. External Quantum Efficiency (EQE) Reference
PF-SFX FIrpic (Blue) 22.6 - pku.edu.cn
DPNA-SFX Green 89.8 24.7% rsc.org
DPNA-SFX Red 41.1 34.7% rsc.org
SFX-bPy Green 23.6 6.3% escholarship.org
SFX-DbPy Red 15.8 9.1% escholarship.org

Unaddressed Challenges and Emerging Research Avenues

Despite the significant progress, several challenges remain in the development of SFX-based materials. A primary concern in the context of PSCs is the long-term operational stability of the devices. researchgate.net While efficiencies are high, ensuring that performance does not degrade over time under real-world conditions is crucial for commercialization. The use of volatile additives like tert-butylpyridine (tBP) to boost performance can compromise stability due to its low boiling point; therefore, designing SFX-based HTMs that are inherently stable and efficient without such additives is a key research goal. researchgate.net

Another major research avenue is the continued fine-tuning of the electronic properties of SFX derivatives. rsc.orgmdpi.com The ability to precisely control the frontier molecular orbital (HOMO/LUMO) energy levels is critical for optimizing charge injection and transport in electronic devices. rsc.org This involves exploring the effects of different substituent groups and their positioning on the SFX core, a task that combines synthetic chemistry with computational modeling to predict structure-property relationships. nih.govmdpi.com

Emerging research is expanding the scope of SFX applications. The development of SFX-based molecules with stimuli-responsive properties , such as aggregation-induced emission (AIE) and mechanochromism (MC), opens up new possibilities. rsc.org These materials, which change their luminescent properties in response to physical changes or mechanical force, are promising for applications in sensors, security inks, and data storage. rsc.org Further exploration into the fundamental principles governing these properties in SFX systems is warranted.

Furthermore, the quest for universal host materials for PhOLEDs remains an active area of investigation. rsc.org Creating a single host material that can efficiently facilitate light emission from red, green, and blue emitters is a significant challenge for developing simpler and more cost-effective full-color displays and white lighting sources. The unique, asymmetric structure of SFX makes it an ideal platform for designing such bipolar host materials that can effectively transport both holes and electrons. mdpi.comescholarship.org

Broader Impact and Interdisciplinary Research Opportunities for SFX-Based Materials

The advancements in SFX research have a broad impact that extends across multiple scientific and technological domains.

Renewable Energy: The most significant impact lies in the field of solar energy. By providing a pathway to more efficient, stable, and lower-cost PSCs and organic solar cells, SFX-based materials contribute directly to the advancement of renewable energy technologies. acs.orgrsc.orgrsc.org

Solid-State Lighting and Displays: In the realm of electronics, SFX derivatives are helping to drive the next generation of OLEDs. Their use as highly efficient and stable host materials is critical for creating energy-saving solid-state lighting and high-resolution displays for televisions, smartphones, and other devices. pku.edu.cnrsc.org

Sensors and Bioimaging: The unique photophysical properties of functionalized SFX molecules create opportunities for interdisciplinary collaboration between chemists, materials scientists, and biologists. rsc.org Materials exhibiting AIE, for example, have potential applications in developing highly sensitive chemical sensors and fluorescent probes for bioimaging and diagnostics. rsc.orgmdpi.com

Fundamental Materials Science: SFX serves as an excellent model system for studying structure-property relationships in organic functional materials. Its rigid yet tunable framework allows researchers to systematically investigate how molecular design influences electronic properties, charge transport, and photophysical behavior, thereby advancing the fundamental understanding of organic semiconductors. rsc.orgmdpi.com

Table of Compounds Mentioned

Abbreviation / Trivial NameFull Chemical Name
SFX9-(9H-Fluoren-9-YL)-9H-xanthene
spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene
FDPO4,4′-(9H-fluorene-9,9-diyl)diphenol
DDPA4,4′-dimethoxydiphenylamine
X59-
X60-
PF-SBF2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene]
FIrpicbis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl))iridium(III)
Ir(ppy)₃tris(2-phenylpyridine)iridium(III)
TAPCdi-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane
PF-SFX2-(9-phenyl-fluoren-9-yl)spiro[fluorene-9,9′-xanthene]
SFX1-
P3HTPoly(3-hexylthiophene-2,5-diyl)
PTB7Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl})
XPPN2,N2,N7,N7-tetrakis(4-methoxyphenyl)-3′,6′-bis(pyridin-4-ylmethoxy) spiro[fluorene-9,9′-xanthene]-2,7-diamine
SPS-SPX-2TPA-
TPAN,N-Dimethoxytriphenylamine
tBPtert-butylpyridine
SPX-TPA-
SPX-BT-
DPNA-SFX-
DOPNA-SFX-
m-SFX-mF-
p-SFX-mF-
m-SFX-oF-
p-SFX-oF-
SP-TH4,4′-((3′,6′-dibutoxyspiro[fluorene-9,9′-xanthene]-2,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)
SFX-DTF1-
SFX-DTF2-
SFX-bPy-
SFX-DbPy-
SFX-TbPy-

Q & A

Q. What are the standard synthetic routes for 9-(9H-fluoren-9-yl)-9H-xanthene, and how can reaction conditions be optimized?

The synthesis typically involves Grignard reactions or acid-catalyzed cyclization. For example, 9-aryl-9-xanthenol derivatives are synthesized by treating xanthenone intermediates with aryl Grignard reagents (e.g., o-tolylmagnesium bromide) in THF at room temperature, achieving yields of ~80% . Optimization strategies include:

  • Catalyst selection : Acid catalysts (e.g., AcOH) improve cyclization efficiency .
  • Solvent effects : THF enhances Grignard reactivity compared to ethers .
  • Temperature control : Reflux conditions for alkylation steps (e.g., allyl bromide with K₂CO₃ in acetone) reduce side reactions .

Q. How is crystallographic data for this compound derivatives obtained and interpreted?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

ParameterValue
a8.0665 Å
b9.7653 Å
c21.3191 Å
β105.56°
V1617.8 ų
Thermal ellipsoid plots at 30% probability reveal bond distortions and non-planar ring conformations .

Advanced Research Questions

Q. How do substituents on the xanthene core influence photophysical properties in fluorimetric applications?

Electron-donating groups (e.g., methoxy) enhance fluorescence quantum yields by stabilizing excited states. For instance:

  • 9-Aryl-9-xanthenols exhibit pH-dependent emission due to reversible dehydroxylation, with pKa values tunable via aryl substituents .
  • Steric effects : Bulky substituents (e.g., 2-methoxyphenyl) reduce aggregation-induced quenching .
    Methodological validation includes time-resolved fluorescence spectroscopy and DFT calculations to correlate structure-emission relationships .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for fluorene-xanthene hybrids?

Common issues arise from:

  • Impurity profiles : Side products from incomplete Grignard reactions (e.g., residual xanthenone) may skew NMR integration .
  • Crystallization variability : Polymorphism can alter melting points and XRD patterns .
    Solutions:
  • Use orthogonal purification (e.g., column chromatography + recrystallization).
  • Validate purity via HPLC-MS and compare with reference data from crystallographically characterized analogs .

Q. How can computational modeling predict the stability and reactivity of this compound derivatives?

  • DFT calculations : Predict bond dissociation energies (BDEs) for C–O or C–C bonds, critical for assessing thermal stability .
  • Molecular docking : Simulate host-guest interactions (e.g., with cyclodextrins) to design supramolecular sensors .
  • Solubility parameters : COSMO-RS models correlate with experimental solubility in organic solvents (e.g., toluene vs. DMF) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing fluorene-xanthene hybrids?

  • NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity in aryl substitutions (e.g., J-coupling in aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₂₁H₁₈O₃ at m/z 318.35) .
  • Cyclic voltammetry : Measures redox potentials to assess electron-transfer capabilities for optoelectronic applications .

Q. How are photostability and degradation pathways evaluated for these compounds?

  • Accelerated aging tests : Expose samples to UV light (λ = 365 nm) and monitor decomposition via HPLC .
  • Mechanistic studies : Use LC-MS to identify degradation products (e.g., xanthenone formation via retro-aldol reactions) .

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